molecular formula C9H13NO2S B3364711 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester CAS No. 1179337-77-9

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

Cat. No. B3364711
M. Wt: 199.27 g/mol
InChI Key: DIICYWOPWBJNEX-UHFFFAOYSA-N
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Description

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is a compound with the CAS Number: 1179337-77-9 and a molecular weight of 199.27 . It has the IUPAC name ethyl 5-isopropylthiazole-2-carboxylate . The compound is a light yellow liquid .


Molecular Structure Analysis

The InChI code for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is 1S/C9H13NO2S/c1-4-12-9(11)8-10-5-7(13-8)6(2)3/h5-6H,4H2,1-3H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester is a light yellow liquid . It has a molecular weight of 199.27 . Like other esters, it is likely to be polar but incapable of intermolecular hydrogen bonding, which would give it a lower boiling point than its carboxylic acid counterparts .

Safety And Hazards

The Material Safety Data Sheet (MSDS) for 5-Isopropyl-thiazole-2-carboxylic acid ethyl ester can be found online . It’s important to handle this compound with appropriate safety measures, including wearing personal protective equipment and ensuring adequate ventilation .

properties

IUPAC Name

ethyl 5-propan-2-yl-1,3-thiazole-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO2S/c1-4-12-9(11)8-10-5-7(13-8)6(2)3/h5-6H,4H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIICYWOPWBJNEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NC=C(S1)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-thiazole-2-carboxylic acid ethyl ester

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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